molecular formula C12H11N3O3 B14003081 Phenol,4-[(2-amino-4-nitrophenyl)amino]- CAS No. 77806-34-9

Phenol,4-[(2-amino-4-nitrophenyl)amino]-

Cat. No.: B14003081
CAS No.: 77806-34-9
M. Wt: 245.23 g/mol
InChI Key: GHAWCFLBCAMCRI-UHFFFAOYSA-N
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Description

Phenol,4-[(2-amino-4-nitrophenyl)amino]- (CAS# 54381-08-7) is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.224 g/mol. This nitrophenylamino-phenol derivative features both phenolic and anilino functional groups, creating a conjugated system that is valuable for various research applications. Its structural analogs, such as the related compound 4-[(2-nitrophenyl)amino]phenol, demonstrate utility in analytical chemistry as reference materials in reverse-phase HPLC and UPLC methodologies for method development and column characterization . The compound's calculated LogP of approximately 2.93 suggests moderate hydrophobicity, making it suitable for chromatographic studies and pharmacokinetic research . Researchers utilize this chemical in developing analytical techniques, including mass spectrometry compatible methods where phosphoric acid mobile phase modifiers are replaced with formic acid . The compound's molecular structure, confirmed by InChI Key HSDSBIUUVWRHTM-UHFFFAOYSA-N, serves as a building block in materials science and organic synthesis . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures and storage conditions should be followed according to laboratory safety protocols.

Properties

CAS No.

77806-34-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-(2-amino-4-nitroanilino)phenol

InChI

InChI=1S/C12H11N3O3/c13-11-7-9(15(17)18)3-6-12(11)14-8-1-4-10(16)5-2-8/h1-7,14,16H,13H2

InChI Key

GHAWCFLBCAMCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Phenol, 4 2 Amino 4 Nitrophenyl Amino and Its Analogues

Novel Reaction Pathways and Catalytic Approaches for the Amine Linkage Formation

The construction of the diarylamine framework has traditionally been dominated by methods like the Buchwald-Hartwig and Ullmann cross-coupling reactions. semanticscholar.orgresearchgate.net However, recent research has expanded the synthetic chemist's toolkit with innovative, metal-free, and alternative catalytic pathways. These include the desulfinylative Smiles rearrangement, which proceeds under mild, transition-metal-free conditions to yield even sterically hindered diarylamines, and nitrosonium ion (NO+)-initiated C-N bond formation, which utilizes electron-rich arenes to form the diarylamine linkage. acs.orgnih.gov Another novel approach involves a one-pot N-arylation/ring-opening reaction of amino-substituted diaryliodonium salts, which can generate highly functionalized diarylamines with high atom efficiency. chemrxiv.org

The efficiency of diarylamine synthesis is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, base, solvent, and temperature. For transition-metal-catalyzed reactions, the selection of the ligand is crucial; chelating phosphine-type ligands like Xantphos and BINAP are commonly employed to stabilize the palladium catalyst and facilitate the reaction steps. nrochemistry.com The base, which must be present in stoichiometric amounts, plays a key role in the deprotonation of the amine nucleophile. nrochemistry.com Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. nih.govacs.org

Solvent choice impacts the solubility of reagents and catalyst stability. While traditional syntheses often employ solvents like toluene (B28343) or DMF, research into greener alternatives is ongoing. acs.orgrsc.org Temperature is another critical factor, with many modern protocols optimized to run at or near room temperature to improve energy efficiency and substrate tolerance. acs.org

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Yield (%)Source
Desulfinylative Smiles Rearrangement -K₂CO₃DMF60Good acs.org
Buchwald-Hartwig Coupling Pd₂(dba)₃/XantPhosCs₂CO₃Toluene-8-95 researchgate.net
Nitrosonium-Initiated C-N Formation NOBF₄ / TFA-CH₂Cl₂0 to rtGood acs.org
Nickel-Catalyzed Oxidative Coupling Ni(acac)₂ / IPr-THFrt- acs.org
Ullmann Condensation CuI / LigandK₂CO₃DMF / Toluene50-100- acs.org

This table presents a summary of typical optimized conditions for various diarylamine synthesis methods. Yields are highly substrate-dependent.

Understanding the reaction mechanisms is fundamental to optimizing conditions and expanding the scope of diarylamine synthesis. The most extensively studied mechanisms are those of palladium- and copper-catalyzed C-N cross-coupling reactions.

The Buchwald-Hartwig amination typically follows a catalytic cycle involving a Pd(0) species. nrochemistry.com The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. nrochemistry.comresearchgate.net This is followed by the formation of a palladium-amide complex, either through direct displacement of the halide by the amine or via a palladium-alkoxide intermediate. nrochemistry.com The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. nrochemistry.comresearchgate.net

The Ullmann condensation , catalyzed by copper, has a more debated mechanism. acs.org Historically, it was thought to involve a four-centered transition state. However, more recent studies suggest a mechanism that may involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination from a Cu(III) intermediate. acs.org

Alternative metal-free pathways, such as the desulfinylative Smiles rearrangement , proceed through a different mechanism. This reaction involves an intramolecular nucleophilic aromatic substitution (SNAr), where a deprotonated sulfinamide attacks an electron-deficient aryl ring, leading to a rearranged diarylamine product after extrusion of sulfur dioxide. nih.gov This pathway is particularly advantageous for creating highly hindered products that are challenging to synthesize via traditional methods. nih.gov

Transition metals are central to many powerful C-N bond-forming reactions due to their ability to cycle through multiple oxidation states and facilitate oxidative addition and reductive elimination. rsc.orgnih.gov

Palladium: Palladium complexes are the most versatile and widely used catalysts for C-N cross-coupling, particularly in Buchwald-Hartwig amination. semanticscholar.orgresearchgate.net Palladium's effectiveness stems from the well-balanced kinetics of its oxidative addition and reductive elimination steps. nrochemistry.com The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of palladium catalysis to include less reactive aryl chlorides and a wide range of amine nucleophiles. researchgate.net

Copper: Copper is the classic catalyst for the Ullmann reaction. acs.org It is significantly more cost-effective than palladium, although it often requires higher reaction temperatures and stronger bases. acs.org Modern research has focused on developing ligands, such as 1,10-phenanthroline, to moderate the reaction conditions and improve yields. acs.org

Nickel: As a more earth-abundant and economical alternative to palladium, nickel has gained significant attention. acs.orgmpg.de Nickel-catalyzed cross-couplings can proceed via different mechanisms and have shown promise for activating challenging substrates. acs.org Recent studies have demonstrated nickel-catalyzed oxidative coupling of zinc amides with organomagnesium compounds at room temperature. acs.org

Other Metals: Researchers are exploring other metals to further diversify catalytic systems. Gold-palladium alloy nanoparticles have been used for the synthesis of diarylamines through acceptorless dehydrogenative aromatization. semanticscholar.orgnih.gov Cobalt complexes are also being investigated as sustainable catalysts for C-N bond formation. acs.org

Green Chemistry Principles in the Synthesis of Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]-

The principles of green chemistry aim to design chemical processes that reduce waste, minimize energy consumption, and use renewable and non-toxic materials. su.se In the context of synthesizing Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, this involves developing more sustainable catalytic systems and reaction media.

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). One successful strategy involves using water as a reaction medium. A waste-minimized approach for Buchwald-Hartwig coupling has been developed using an azeotropic mixture of cyclopentyl methyl ether (CPME), derived from petrochemical waste, and water. rsc.org This biphasic system allows for the solubilization of all reaction components while facilitating product separation. rsc.org

Solvent-free, or "melt," reactions represent another avenue for greener synthesis. These reactions are conducted by heating the neat reactants in the presence of a catalyst, eliminating the need for any solvent and simplifying purification. acs.org

The design of sustainable catalysts is crucial for environmentally benign synthesis. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and catalysts based on earth-abundant, less toxic metals.

Heterogeneous Catalysts: Supported palladium nanoparticles (PdNPs) and palladium on carbon (Pd/C) are effective heterogeneous catalysts for C-N coupling reactions. rsc.orgmdpi.com These catalysts can be used in both batch and continuous-flow reactors, and their reusability significantly reduces waste and cost. rsc.org Biopolymers like chitosan (B1678972) have also been explored as sustainable supports for palladium nanoparticles. mdpi.com

Earth-Abundant Metal Catalysts: There is a strong push to replace precious metal catalysts like palladium with more abundant and less expensive alternatives such as nickel, copper, and iron. acs.orgmpg.de Iron powder, for example, has been used as an economical and eco-friendly reducing agent in a nitrosonium-initiated method for preparing diarylamines. acs.org

Photocatalysis: Light-driven reactions offer an energy-efficient alternative to thermally driven processes. mpg.de Researchers have shown that sustainable C-N cross-couplings can be performed using simple nickel salts in combination with carbon nitride semiconductors as photocatalysts, activated by light, including sunlight. mpg.de

Metal-Free Approaches: The development of completely metal-free synthetic routes is a primary goal of green chemistry. nih.govsu.se Methods like the desulfinylative Smiles rearrangement and one-pot syntheses from aldehydes and anilines avoid the use of transition metals entirely, eliminating concerns about cost, toxicity, and metal contamination in the final product. nih.govacs.org

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

The core challenge in synthesizing Phenol, 4-[(2-amino-4-nitrophenyl)amino]- lies in the selective formation of the C-N bond between the two aromatic rings, while managing the various functional groups present. The primary retrosynthetic disconnection points to a coupling reaction between a p-aminophenol derivative and a 1-halo-2-amino-4-nitrobenzene or a related electrophile. Two of the most powerful methods for such C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a classical copper-catalyzed reaction, involves the coupling of an aryl halide with an amine, alcohol, or thiol. researchgate.net In the context of synthesizing the target molecule, this would typically involve the reaction of p-aminophenol with an activated aryl halide like 1-chloro-2,4-dinitrobenzene. The reaction is often carried out at high temperatures in polar aprotic solvents. researchgate.net The regioselectivity of the Ullmann reaction is a critical consideration. The presence of both an amino and a hydroxyl group on the p-aminophenol ring presents a challenge for chemoselectivity, as both groups can potentially react with the aryl halide. However, studies on the arylation of aminophenols have shown that under certain conditions, selective N-arylation can be achieved. For instance, using copper catalysts, the choice of ligands and reaction conditions can direct the reaction towards either O-arylation or N-arylation. nih.govmit.edumit.edu In the case of 2-aminophenol, selective N-arylation has been achieved using CuI, with the aminophenol itself potentially acting as a ligand for the copper catalyst. nih.gov

The Buchwald-Hartwig amination offers a more modern and often milder alternative to the Ullmann condensation. mit.edu This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance. mit.edu For the synthesis of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, a Buchwald-Hartwig approach would involve the coupling of p-aminophenol with a suitable 1-halo-2-amino-4-nitrobenzene derivative. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and selectivity. Research has shown that specific ligand systems, such as BrettPhos, can be highly effective in promoting the selective N-arylation of aminophenols. nih.govmit.edumit.edu In a study on the arylation of aminophenols, it was demonstrated that a palladium catalyst system with a biarylmonophosphine ligand could selectively N-arylate 4-aminophenol (B1666318) with various aryl halides in excellent yields, with no competing O-arylation observed. nih.gov This high degree of chemoselectivity is a significant advantage of the Buchwald-Hartwig amination.

Below is a table summarizing the key aspects of these synthetic methodologies:

Methodology Catalyst Typical Reactants Key Considerations for Selectivity Advantages Disadvantages
Ullmann Condensation Copper (e.g., CuI, CuO)p-Aminophenol, 1-Chloro-2,4-dinitrobenzeneLigand choice, solvent, and temperature can influence N- vs. O-arylation. researchgate.netnih.govLower catalyst cost.Often requires harsh reaction conditions (high temperatures). researchgate.net
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., BrettPhos, XantPhos)p-Aminophenol, 1-Halo-2-amino-4-nitrobenzeneLigand structure is critical for achieving high chemo- and regioselectivity. nih.govmdpi.comMilder reaction conditions, broad substrate scope, high selectivity. mit.eduHigher catalyst and ligand cost.

Stereoselectivity is generally not a primary concern in the synthesis of the parent compound Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, as it does not possess any chiral centers. However, for analogues with stereogenic centers, the choice of synthetic route and catalysts would need to be carefully considered to control the stereochemical outcome.

Large-Scale Synthetic Approaches and Process Intensification Studies

The transition from laboratory-scale synthesis to large-scale industrial production of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- and its analogues presents a unique set of challenges. These include ensuring consistent product quality, managing reaction exotherms, minimizing waste, and optimizing process economics. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy in addressing these challenges. energy.gov

For the large-scale synthesis of substituted diphenylamines, traditional batch processing is often employed. However, there is a growing interest in the adoption of continuous flow chemistry. rsc.org Continuous flow reactors offer several advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like nitrations or certain coupling reactions. rsc.orgewadirect.com The synthesis of aromatic amines, for instance, can be carried out in continuous flow systems, which can lead to improved yields and safety profiles. scispace.com

A case study on the Buchwald-Hartwig amination in a continuous flow system for a pharmaceutical intermediate demonstrated the potential for significant improvements in space-time yield compared to a batch process. scispace.comrsc.orgresearchgate.net The study highlighted the importance of catalyst stability and the challenges associated with the formation of insoluble salts, which can be problematic in flow reactors. rsc.org The development of robust catalyst systems and reactor designs that can handle solid byproducts is crucial for the successful implementation of continuous flow processes for reactions like the Buchwald-Hartwig amination on a large scale. researchgate.net

The industrial production of aromatic amines often involves the catalytic hydrogenation of nitroaromatic compounds. researchgate.net This process can be carried out in the vapor phase over fixed-bed catalysts under adiabatic conditions. researchgate.net Such processes are amenable to continuous operation and can be highly efficient. For the synthesis of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, a multi-step process could be envisioned where a nitrated diphenylamine (B1679370) intermediate is synthesized and then selectively reduced. Each of these steps could potentially be optimized and intensified.

The table below outlines some key considerations for the large-scale synthesis and process intensification of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-.

Process Aspect Traditional Batch Approach Process Intensification Strategies Potential Benefits of Intensification
Reaction Control Large reactor volumes, potential for temperature gradients and "hot spots".Continuous flow reactors (e.g., microreactors, packed-bed reactors), improved mixing and heat exchange. rsc.orgalmacgroup.comEnhanced safety, better control over reaction selectivity, higher yields. ewadirect.com
Scale-Up Often requires significant process redevelopment and can be time-consuming."Scaling out" by numbering up parallel reactor units, more predictable scalability. almacgroup.comFaster development timelines, reduced risk during scale-up.
Downstream Processing Batch workup and purification, can be solvent and time-intensive.In-line separation and purification techniques, continuous crystallization.Reduced solvent usage, lower waste generation, increased process efficiency.
Safety Handling of large quantities of hazardous materials, potential for runaway reactions.Smaller reactor hold-up volumes, better temperature control, on-demand generation of reactive intermediates. ewadirect.comInherently safer processes, reduced risk of accidents.

Mechanistic Investigations of Chemical Transformations Involving Phenol, 4 2 Amino 4 Nitrophenyl Amino

Electron Transfer and Redox Chemistry of the Nitro and Amine Functionalities

The redox chemistry of Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]- is primarily centered on the reducible nitro group and the oxidizable amine and phenol groups.

The nitro group is a powerful electrophile and readily undergoes reduction via a series of electron and proton transfer steps. By analogy with the well-studied reduction of other nitroaromatic compounds like 4-nitrophenol (B140041), the transformation of the nitro group to a primary amine is expected to proceed through nitroso and hydroxylamine (B1172632) intermediates. acs.orgnih.gov This multi-electron process is often catalyzed by metal nanoparticles or flavoenzymes. nih.govmdpi.com The general pathway involves a two-electron reduction to the nitroso derivative, followed by another two-electron reduction to the hydroxylamine, and a final two-electron step to yield the corresponding amine. nih.gov

The energetics of the initial electron transfer to a nitroaromatic compound (ArNO₂) to form a nitro radical anion (ArNO₂⁻·) is a critical factor, described by its midpoint redox potential. nih.gov The reduction can be initiated by various agents, including chemical reductants like sodium borohydride (B1222165) (NaBH₄) or through electrochemical means. mdpi.comresearchgate.net Electrochemical studies on similar compounds show that the reduction of a 4-nitrophenyl group to a 4-aminophenyl group can occur at a significant negative potential, indicating an irreversible process where nearly all the electroactive nitro groups are reduced in the first voltammetric scan. researchgate.net

Conversely, the primary and secondary amine functionalities, as well as the phenolic hydroxyl group, are susceptible to oxidation. These electron-rich moieties can undergo oxidation to form radical cations or further transformation products, depending on the reaction conditions and the nature of the oxidizing agent.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electronic nature of the two aromatic rings in Phenol, 4-[(2-amino-4-nitrophenyl)amino]- is distinctly different, leading to different susceptibilities to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): The phenyl ring bearing the nitro group is activated for nucleophilic aromatic substitution. libretexts.org Electron-withdrawing groups, such as the nitro group, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SₙAr mechanism, thereby facilitating the reaction. libretexts.orgscranton.edu For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires an electron-withdrawing substituent positioned ortho or para to a good leaving group. libretexts.org In this molecule, the nitro group is ortho to the primary amine and para to the bridging secondary amine. While these are not conventional leaving groups, under forcing conditions, displacement could potentially occur. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient ring. scranton.edu

Electrophilic Aromatic Substitution (EAS): Both aromatic rings are subject to electrophilic aromatic substitution, but their reactivity is governed by competing substituent effects.

The Phenolic Ring: This ring contains the strongly activating hydroxyl (-OH) group and the activating secondary amine (-NH-) bridge. Both are ortho-, para-directors, strongly favoring electrophilic attack at the positions ortho to the hydroxyl group and ortho to the amine bridge.

The Nitro-substituted Ring: This ring is influenced by three groups: the activating primary amine (-NH₂), the activating secondary amine (-NH-), and the strongly deactivating nitro (-NO₂) group. The amino groups are ortho-, para-directors, while the nitro group is a meta-director. The powerful activating effects of the amino groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them, despite the deactivating presence of the nitro group.

The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, which could be tuned to favor substitution on one ring over the other.

Intramolecular Cyclization and Ring-Closing Reactions

The strategic positioning of nucleophilic amino and hydroxyl groups in proximity to an electrophilic nitro-activated aromatic ring makes Phenol, 4-[(2-amino-4-nitrophenyl)amino]- a candidate for intramolecular cyclization reactions, particularly after the reduction of the nitro group.

Reduction of the nitro group to an amino group would yield a triamine-substituted diphenylamine (B1679370) derivative. The resulting ortho-diamine functionality on one ring can readily participate in condensation reactions with suitable reagents to form heterocyclic systems. More directly, the presence of amino groups ortho to each other (after reduction) or an amino group ortho to the bridging amine can lead to intramolecular ring closure. For instance, oxidative cyclization could lead to the formation of a phenazine-type structure.

Drawing parallels from the chemistry of 2-amino-4-nitrophenol, which can be used to synthesize various heterocyclic derivatives like 1,4-benzoxazines and 1,5-benzoxazepines, similar cyclization pathways are plausible for the target molecule. researchgate.net For example, reaction with appropriate dielectrophiles could bridge the hydroxyl and one of the amino groups to form complex heterocyclic systems.

Kinetics and Thermodynamics of Critical Reaction Steps

The apparent rate constant (k_app) is determined by monitoring the decrease in the absorbance of the nitrophenolate ion over time. mdpi.com The reaction is believed to occur on the surface of the catalyst, following a Langmuir-Hinshelwood model where both reactants (the nitro compound and the hydride from NaBH₄) are adsorbed onto the catalyst surface prior to reaction. acs.orgmdpi.com

The table below presents representative kinetic data for the catalytic reduction of 4-nitrophenol using different catalysts, illustrating how reaction rates can be quantified.

CatalystApparent Rate Constant (k_app)Reaction Time (min)Reference
CuFe₅O₈ (calcined at 600 °C)0.25 min⁻¹< 9 mdpi.com
Pd@NiₓB–SiO₂/RGONot specified, but reaction is complete in 120 s (2 min)2 rsc.org
Pt@Co-Al LDHVaries with catalyst dosage and temperatureDependent on conditions mdpi.com

Kinetic studies of aminolysis reactions involving similar structures, such as 4-nitrophenyl carbonates, often utilize Brønsted-type plots (log k vs. pKa) to elucidate mechanisms. nih.gov A linear Brønsted plot often suggests a single, rate-determining step, while a curved or biphasic plot can indicate a change in the rate-determining step, for example, from the formation of a tetrahedral intermediate to its breakdown as the basicity of the attacking amine changes. nih.govresearchgate.net

Influence of Substituent Effects on Reactivity Profiles

The reactivity of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- is a direct consequence of the electronic and steric effects of its substituents.

Electron-Donating Groups (EDG): The hydroxyl (-OH), primary amino (-NH₂), and secondary amino (-NH-) groups are all powerful electron-donating groups through resonance (+R effect). They increase the electron density on the aromatic rings, particularly at the ortho and para positions, thereby activating the rings for electrophilic aromatic substitution and increasing the nucleophilicity of the oxygen and nitrogen atoms.

Electron-Withdrawing Group (EWG): The nitro (-NO₂) group is a strong electron-withdrawing group through both resonance (-R) and induction (-I). It significantly reduces the electron density of the ring it is attached to, deactivating it towards electrophilic attack but strongly activating it for nucleophilic attack.

Redox Reactions: The electron-deficient nitro group is the primary site for reduction. The electron-rich phenol and amine moieties are sites for oxidation.

Substitution Reactions: The phenolic ring is highly activated for EAS. The nitro-containing ring is deactivated for EAS but activated for SₙAr. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents.

Acidity/Basicity: The phenolic proton is acidic, while the amine groups are basic. The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself.

The quantitative effect of substituents on reaction rates is often analyzed using Hammett plots, which correlate rate constants for a series of reactions with substituent constants (σ). The slope of this plot (ρ) provides insight into the charge development in the transition state of the rate-determining step. researchgate.net For reactions involving this molecule, one would expect a large negative ρ value for electrophilic substitution on the activated rings and a large positive ρ value for nucleophilic substitution on the nitro-activated ring.

Cutting Edge Computational and Quantum Chemical Studies on Phenol, 4 2 Amino 4 Nitrophenyl Amino

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]-, a DFT approach, likely utilizing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, seeks the minimum energy structure on the potential energy surface. The resulting optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals for Phenol, 4-[(2-amino-4-nitrophenyl)amino]- would reveal key aspects of its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy -5.87
LUMO Energy -2.45
HOMO-LUMO Gap 3.42

Note: These values are illustrative and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Interaction Site Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, the MEP map would identify the electronegative oxygen and nitrogen atoms as sites of negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Simulation of Reaction Pathways and Transition States

Computational methods can be used to model hypothetical reaction pathways involving Phenol, 4-[(2-amino-4-nitrophenyl)amino]-. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. Such simulations could, for example, explore the mechanisms of electrophilic substitution on the aromatic rings or reactions involving the amino and hydroxyl functional groups, providing valuable insights into the compound's chemical transformations.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

To understand the electronic absorption properties of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. This allows for the theoretical prediction of the compound's UV-Visible absorption spectrum. The analysis would identify the key electronic transitions, such as π-π* and n-π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Illustrative TD-DFT Excitation Data

Transition Wavelength (nm) Oscillator Strength (f)
HOMO -> LUMO 360 0.85
HOMO-1 -> LUMO 310 0.21
HOMO -> LUMO+1 285 0.15

Note: This data is for illustrative purposes and would be the result of TD-DFT calculations.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions play a critical role in the structure and function of molecular systems. An NCI analysis of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- would visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. This is particularly relevant for understanding how the molecule might interact with itself in the solid state or with other molecules, such as solvents or biological receptors. The analysis would highlight the hydrogen bond donor and acceptor capabilities of the amino and hydroxyl groups, as well as the nitro group, which are crucial for forming hydrogen bonding networks.

Conformational Analysis and Tautomeric Equilibria Investigations

The presence of several single bonds in Phenol, 4-[(2-amino-4-nitrophenyl)amino]- allows for multiple rotational conformations. A systematic conformational analysis would explore the potential energy surface associated with the rotation around these bonds to identify the most stable conformers and the energy barriers between them. Additionally, the molecule could potentially exist in different tautomeric forms. Computational studies would be essential to determine the relative energies of these tautomers and to predict the equilibrium populations under different conditions, providing a more complete picture of the compound's chemical identity.

Methodological Research in Structural Elucidation and Advanced Spectroscopic Analysis of Phenol, 4 2 Amino 4 Nitrophenyl Amino

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone technique for the unambiguous structural assignment of Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]- in solution.

Multi-Dimensional NMR Techniques for Complex Spectral Interpretation

To fully elucidate the complex structure and assign all proton (¹H) and carbon (¹³C) signals, a suite of multi-dimensional NMR experiments would be necessary.

¹H NMR: This would provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity). For Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, distinct signals would be expected for the aromatic protons on both phenyl rings, as well as for the amine (NH₂) and hydroxyl (OH) protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: This technique would reveal the number of unique carbon environments. The aromatic carbons, particularly those bonded to substituents like the nitro, amino, and hydroxyl groups, would exhibit characteristic chemical shifts.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in assigning the protons on the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the two aromatic rings via the amine bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for confirmation.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenolic Ring
C1-OH-~150-160
C2/C6-H~6.8-7.2~115-120
C3/C5-H~6.8-7.2~115-120
C4-NH-~140-150
Nitroaniline Ring
C1'-NH-~145-155
C2'-NH₂-~135-145
C3'-H~7.5-8.0~110-115
C4'-NO₂-~140-150
C5'-H~7.0-7.5~120-125
C6'-H~6.5-7.0~110-115

Note: These are estimated chemical shift ranges and would require experimental verification.

Solid-State NMR Studies on Packing and Intermolecular Interactions

Solid-state NMR (ssNMR) would provide insights into the structure and dynamics of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. These studies could reveal information about intermolecular hydrogen bonding involving the hydroxyl, amino, and nitro groups, which would be critical in understanding the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique would show characteristic absorption bands for the various functional groups. Key expected vibrations would include O-H stretching from the phenolic group, N-H stretching from the primary and secondary amines, N-O stretching from the nitro group, and C=C stretching from the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The symmetric stretching of the nitro group, for instance, typically gives a strong Raman signal. Aromatic ring vibrations would also be prominent.

A table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Amino N-HStretching3300-3500 (two bands)
Secondary N-HStretching3300-3500
Aromatic C-HStretching3000-3100
Nitro N-OAsymmetric Stretching1500-1550
Nitro N-OSymmetric Stretching1335-1365
Aromatic C=CStretching1450-1600
C-NStretching1250-1350
C-OStretching1200-1260

X-ray Crystallography for Crystalline State Structural Determination and Polymorphism Studies

Single-crystal X-ray diffraction would be the definitive method for determining the three-dimensional structure of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular hydrogen bonding and π-π stacking interactions. Studies on polymorphism, the ability of the compound to exist in different crystal forms, could also be conducted by growing crystals under various conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-.

Fragmentation Pattern: Electron ionization (EI) or other fragmentation techniques would cause the molecule to break apart in a predictable manner. The analysis of these fragment ions would provide further confirmation of the molecular structure. Common fragmentation pathways could include the loss of the nitro group (NO₂), the hydroxyl group (OH), or cleavage of the C-N bond linking the two aromatic rings.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Phenol, 4-[(2-amino-4-nitrophenyl)amino]- itself is not chiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would not be applicable to this molecule. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then chiroptical methods would be essential for determining the absolute configuration and studying the stereochemical properties of those derivatives.

Research on Derivatization and Functionalization of Phenol, 4 2 Amino 4 Nitrophenyl Amino

Synthesis of Schiff Base Derivatives and Related Imines

The presence of a primary amino group in Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]- makes it a suitable precursor for the synthesis of Schiff bases. The condensation reaction of the amino group with various aldehydes and ketones is a common method for forming the characteristic imine or azomethine group of a Schiff base. Research into analogous compounds, such as 4-aminophenol (B1666318) derivatives, has shown that these reactions can be carried out under mild conditions, often with acid or base catalysis. nih.gov

For instance, a general procedure for synthesizing Schiff bases from 4-aminophenol involves reacting it with an aldehyde in an appropriate solvent, such as ethanol (B145695), and refluxing the mixture. nih.gov The resulting Schiff bases are often crystalline solids and can be characterized using spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR. nih.gov The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum. nih.gov

While specific studies on Phenol, 4-[(2-amino-4-nitrophenyl)amino]- are limited, the established methodologies for related aminophenols provide a solid foundation for the synthesis of its Schiff base derivatives. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the phenyl rings.

Formation of Metal Complexes and Coordination Chemistry Studies

The Schiff base derivatives of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, with their nitrogen and oxygen donor atoms, are excellent ligands for the formation of metal complexes. The coordination chemistry of Schiff base ligands is a vast field of study, with applications in catalysis, materials science, and biological systems.

Studies on Schiff bases derived from similar aminophenols have demonstrated their ability to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). rsc.orgtandfonline.com The geometry of these complexes can vary from tetrahedral to square planar to octahedral, depending on the metal ion and the stoichiometry of the ligand. The formation of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent.

The resulting metal complexes often exhibit interesting electronic and magnetic properties. For example, UV-Vis spectroscopy can be used to study the electronic transitions within the complexes, providing insights into their structure and bonding. rsc.org The coordination of the ligand to the metal ion can be confirmed by shifts in the IR spectra of the ligand upon complexation. researchgate.net

Preparation of Polymer Precursors and Monomer Synthesis

The bifunctional nature of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-, containing both amino and hydroxyl groups, makes it a potential monomer for the synthesis of various polymers. For instance, aminophenols can be used to prepare polyamides, polyimides, and other condensation polymers.

Research on the polymerization of aminophenol isomers has shown that they can be polymerized through various methods, including oxidative polymerization and plasma polymerization. researchgate.net The resulting polymers can exhibit interesting properties, such as electrical conductivity, making them suitable for applications in electronics and sensors. researchgate.net

While direct polymerization studies of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- have not been extensively reported, the principles of polymer chemistry suggest that it could be a valuable monomer. The presence of the nitro group could also be exploited to further modify the properties of the resulting polymer. For example, the nitro group could be reduced to an amino group, providing a site for further functionalization or cross-linking.

Introduction of Additional Functional Groups for Tailored Chemical Properties

The chemical properties of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- can be tailored by introducing additional functional groups onto its aromatic rings. Standard electrophilic aromatic substitution reactions could potentially be used to introduce groups like halogens, alkyl groups, or sulfonic acid groups. The positions of substitution would be directed by the existing activating and deactivating groups on the rings.

Furthermore, the existing functional groups provide handles for a variety of chemical transformations. The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The primary amino group can be acylated or converted to other nitrogen-containing functionalities. The nitro group can be reduced to an amino group, which can then undergo a wide range of reactions. mdpi.comacs.org

These modifications can be used to fine-tune the solubility, reactivity, and electronic properties of the molecule for specific applications. For example, introducing long alkyl chains could increase its solubility in nonpolar solvents, while introducing ionizable groups could enhance its water solubility.

Design and Synthesis of Photo-responsive or Electronically Active Derivatives

The extended π-system and the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups in Phenol, 4-[(2-amino-4-nitrophenyl)amino]- suggest that its derivatives could possess interesting photophysical and electronic properties. Molecules with such donor-acceptor architectures are often investigated for their potential as nonlinear optical materials, components in organic light-emitting diodes (OLEDs), or as photo-responsive switches.

The synthesis of derivatives with enhanced electronic activity could involve extending the conjugation of the molecule, for example, by incorporating it into larger aromatic systems or by linking it to other electronically active moieties. The design of photo-responsive derivatives might involve the introduction of photo-isomerizable groups, such as azobenzene (B91143) units, or groups that can undergo photochemical reactions.

Exploration of Phenol, 4 2 Amino 4 Nitrophenyl Amino in Advanced Materials Science and Chemical Technologies

Utilization in Nonlinear Optical (NLO) Materials Research

No studies detailing the synthesis, characterization, or theoretical modeling of Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]- for NLO applications were found. Research in this field typically focuses on organic molecules with specific structural features, such as large hyperpolarizabilities and non-centrosymmetric crystal packing, which give rise to effects like second-harmonic generation. There is no available data to suggest that this compound has been investigated for these properties.

Role in Organic Electronic Device Component Development

The field of organic electronics relies on a diverse range of molecular and polymeric semiconductors for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). A thorough search did not yield any publications that explore the use of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- as a charge transport material, an emitter, a host, or any other component in such devices.

Application as Chemical Probes or Sensors in Non-Biological Systems

Chemical sensors often utilize organic molecules that exhibit a measurable change in their physical or spectroscopic properties (e.g., color, fluorescence) upon interaction with a specific analyte. There is no evidence in the scientific literature of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- being developed or proposed for use as a chemosensor or probe for detecting ions, molecules, or other chemical species in non-biological contexts.

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Precursor

Investigations in Corrosion Inhibition Mechanisms for Materials Science

Organic compounds, particularly those containing nitrogen and oxygen heteroatoms, are often studied for their potential to inhibit the corrosion of metals. These molecules can adsorb onto the metal surface, forming a protective layer. Despite this, the literature search returned no studies investigating the efficacy or mechanism of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- as a corrosion inhibitor for any metal or alloy.

Development of Advanced Analytical Methodologies for Phenol, 4 2 Amino 4 Nitrophenyl Amino in Research and Environmental Matrices

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-". The development of a robust HPLC method is essential for its separation from potential impurities and for its quantification in various samples.

A reversed-phase HPLC method would likely be the most effective approach. This would typically involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve the desired retention and separation. A gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the target analyte from compounds with a wide range of polarities.

Detection can be accomplished using a UV-Vis detector, as the aromatic rings and nitro group in the molecule are strong chromophores. The selection of an appropriate wavelength, likely in the range of 230-280 nm or near the visible region due to the colored nature of nitro compounds, is critical for achieving high sensitivity and selectivity. For complex matrices, a photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min, 25% B; 10 min, 65% B; 11 min, 25% B; 15 min, 25% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

This table presents a hypothetical HPLC method based on typical conditions for related nitroaromatic compounds. mtc-usa.com

Gas Chromatography (GC) Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. pharmacyjournal.org "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-" is a relatively polar and non-volatile compound, making its direct analysis by GC challenging. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. phenomenex.comresearchgate.net

Common derivatization strategies for compounds containing amino and phenolic hydroxyl groups include silylation or acylation. researchgate.net Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the active hydrogen atoms in the amino and hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) derivatives. phenomenex.com Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can also be employed to form more volatile ester and amide derivatives. oup.comoup.com

The choice of the GC column is also critical. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation of the derivatized analyte. Detection can be achieved using a Flame Ionization Detector (FID) for general purposes or an Electron Capture Detector (ECD) for higher sensitivity, as the nitro group is strongly electron-withdrawing. oup.comoup.com A Nitrogen-Phosphorus Detector (NPD) could also be a suitable choice for selective detection. epa.gov

Potential GC Derivatization and Analysis Parameters:

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70°C for 30 minutes
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

This table outlines a plausible GC method involving derivatization, based on general practices for similar analytes.

Spectrophotometric Methods for Quantitative Analysis in Mixtures and Environmental Samples (Excluding Biological)

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-", particularly in less complex mixtures and certain environmental samples. rsc.orgrsc.org The presence of chromophoric groups in its structure results in significant absorption in the UV-Visible region. nih.gov

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

In environmental water samples, direct spectrophotometric analysis can be challenging due to interference from other absorbing species. nih.govscienceopen.com In such cases, a pre-concentration and clean-up step, such as solid-phase extraction (SPE), may be necessary. rsc.org Difference spectrophotometry, which involves measuring the difference in absorbance of a solution at two different pH values, can sometimes be used to enhance selectivity for phenolic compounds. rsc.orgrsc.org For mixtures containing other colored compounds, derivative spectrophotometry can be a useful tool to resolve overlapping spectral bands. researchgate.net

Illustrative Spectrophotometric Analysis Parameters:

ParameterDescription
Solvent Methanol or a suitable buffer solution
Wavelength Range 200-700 nm for spectral scan
λmax To be determined experimentally, expected in the UV and/or visible region
Calibration Range Dependent on the molar absorptivity of the compound
Sample Preparation Dilution with the solvent; SPE for environmental samples if necessary

This table provides a general framework for developing a spectrophotometric method for the target compound.

Advanced hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification (Excluding Biological Metabolites)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for impurity profiling and the identification of degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-" and its impurities. resolvemass.cachimia.ch An LC-MS system can provide molecular weight information and fragmentation patterns for each separated component, facilitating their structural elucidation. sterlingpharmasolutions.com Electrospray ionization (ESI) would be a suitable ionization technique for this polar compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. sterlingpharmasolutions.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile impurities or for the analysis of the derivatized target compound. researchgate.netnih.govnih.gov The mass spectrometer provides detailed structural information that can be used to identify and confirm the identity of co-eluting peaks. nih.gov GC-MS is a powerful tool for identifying byproducts from the synthesis of the target compound, provided they are amenable to GC analysis.

Typical Applications of Hyphenated Techniques:

TechniqueApplication
LC-MS/MS Identification and quantification of impurities and non-biological degradation products in the final product and in environmental samples. epa.govresearchgate.net
GC-MS Analysis of volatile impurities in starting materials and the final product; confirmation of the identity of derivatized analytes. um.esirjet.net
LC-HRMS Accurate mass measurements for the determination of elemental compositions of unknown impurities.

This table summarizes the key applications of hyphenated techniques in the analysis of "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-".

Green Analytical Chemistry Approaches for Sustainable Characterization

Green analytical chemistry aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing energy consumption and waste generation. nih.gov These principles can be applied to the analytical methodologies for "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-".

For HPLC methods, green approaches include the use of less toxic and biodegradable mobile phase components, such as ethanol (B145695), in place of acetonitrile and methanol. mdpi.com Miniaturization of the analytical system, by using smaller diameter columns and lower flow rates, can significantly reduce solvent consumption.

In the context of sample preparation, solvent-free techniques like solid-phase microextraction (SPME) can be explored as an alternative to traditional liquid-liquid extraction or SPE with large volumes of organic solvents. mdpi.com

Principles of Green Analytical Chemistry Applied to the Analysis of the Target Compound:

PrincipleApplication
Reduce solvent use Employing shorter HPLC columns with smaller internal diameters; using solvent-free sample preparation techniques like SPME. mdpi.com
Use less hazardous reagents Replacing toxic organic solvents with greener alternatives like ethanol or water-based mobile phases. mdpi.com
Minimize energy consumption Using analytical instruments with lower power requirements; developing faster analytical methods.
Reduce waste generation Miniaturizing the analytical scale to use smaller sample and reagent volumes.

This table highlights how the principles of green analytical chemistry can be integrated into the analytical methods for "Phenol, 4-[(2-amino-4-nitrophenyl)amino]-".

Emerging Research Directions and Unexplored Avenues for Phenol, 4 2 Amino 4 Nitrophenyl Amino

Photochemistry and Photophysical Behavior Investigations

A thorough review of scientific databases reveals no specific studies on the photochemistry or photophysical behavior of Phenol (B47542), 4-[(2-amino-4-nitrophenyl)amino]-. The molecule's combination of a phenol, a secondary amine bridge, and a nitro-substituted aminophenyl ring suggests the potential for interesting electronic transitions, fluorescence, or photo-induced reactions. However, without experimental or theoretical data, its absorption and emission spectra, quantum yields, and excited-state dynamics are entirely unknown. Future research in this area would be foundational, seeking to characterize these basic photophysical properties.

Supramolecular Assembly and Self-Assembly Studies

There is currently no published research on the supramolecular or self-assembly characteristics of Phenol, 4-[(2-amino-4-nitrophenyl)amino]-. The presence of hydrogen bond donors (amine and hydroxyl groups) and acceptors (nitro group, amine nitrogen) provides a structural basis for predicting its involvement in forming ordered, non-covalent structures like liquid crystals, gels, or co-crystals. Investigating its ability to self-assemble or act as a building block in larger supramolecular architectures is an entirely unexplored field.

Development of Chemo-Sensors for Industrial or Environmental Pollutants

The development of chemo-sensors using Phenol, 4-[(2-amino-4-nitrophenyl)amino]- has not been reported in the existing literature. The compound's functional groups, including the electron-rich phenol and amino moieties and the electron-withdrawing nitro group, could potentially interact with various analytes, leading to detectable changes in color or fluorescence. This makes it a hypothetical candidate for sensing metal ions, anions, or organic pollutants. However, no studies have been undertaken to explore or validate this potential.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivities

While the fundamental structure of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- allows for predictions of its reactivity (e.g., electrophilic substitution on the phenol ring, nucleophilic substitution on the nitrophenyl ring, or oxidation/reduction of the functional groups), there are no specific computational or experimental studies dedicated to this molecule. Research into its reaction mechanisms, potential for novel transformations, or its utility as a synthetic intermediate is yet to be initiated.

Integration into Advanced Functional Systems and Nanomaterials

The integration of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- into advanced functional systems or nanomaterials is an area with no current research. Its structure suggests it could be a candidate for incorporation into polymers, metal-organic frameworks (MOFs), or quantum dots to impart specific electronic or optical properties. Such applications remain speculative in the absence of foundational studies on the compound's properties and reactivity.

Pedagogical and Educational Applications of the Compound's Chemistry

There are no documented uses of Phenol, 4-[(2-amino-4-nitrophenyl)amino]- in educational contexts. While its synthesis and reactions could theoretically serve as examples in organic chemistry curricula to illustrate principles of aromatic chemistry, reaction mechanisms, or spectroscopy, no specific pedagogical materials or experiments featuring this compound have been developed or published.

Q & A

Q. What are the recommended methods for synthesizing Phenol,4-[(2-amino-4-nitrophenyl)amino]- in a laboratory setting?

The compound can be synthesized via a condensation reaction between 4-aminophenol and 2-amino-4-nitrobenzaldehyde in ethanol under reflux conditions. Purification is typically achieved through recrystallization using polar solvents (e.g., ethanol/water mixtures), yielding colorless crystals with ~85% efficiency. Key steps include monitoring reaction progress via TLC and confirming purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Phenol,4-[(2-amino-4-nitrophenyl)amino]-?

  • FT-IR : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹).
  • ¹H/¹³C-NMR : Confirms aromatic proton environments (δ 6.5–8.5 ppm) and amine linkages.
  • UV-Vis : Detects π→π* transitions in the nitroaromatic system (~300–400 nm).
  • Elemental Analysis (CHN) : Validates stoichiometric composition .

Q. What safety precautions are necessary when handling Phenol,4-[(2-amino-4-nitrophenyl)amino]- in research laboratories?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in a dry, ventilated area away from oxidizers. In case of exposure, rinse affected areas with water and seek medical attention. Dispose of waste according to hazardous material regulations .

Q. What are the key steps in determining the crystal structure of Phenol,4-[(2-amino-4-nitrophenyl)amino]- using X-ray diffraction?

  • Data Collection : Use single-crystal XRD at low temperature (e.g., 100 K) to minimize disorder.
  • Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination.
  • Refinement : Apply SHELXL to model atomic positions, thermal parameters, and hydrogen bonding.
  • Validation : Analyze R-factors (<5%), residual electron density, and Hirshfeld surfaces to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data analysis for Phenol,4-[(2-amino-4-nitrophenyl)amino]- derivatives?

For disordered structures (e.g., split positions in aromatic rings), use occupancy refinement in SHELXL to model partial site occupancy. Apply restraints to bond distances/angles and validate against spectroscopic data. Compare derived hydrogen-bonding networks with DFT-calculated interaction energies to resolve ambiguities .

Q. What computational approaches are suitable for modeling the electronic properties of Phenol,4-[(2-amino-4-nitrophenyl)amino]-?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
  • Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How do intermolecular interactions influence the supramolecular arrangement of Phenol,4-[(2-amino-4-nitrophenyl)amino]- in solid-state structures?

The compound forms 2D layers via O–H···O and N–H···O hydrogen bonds, with additional stabilization from C–H···π and π-π stacking (3.5–4.0 Å interplanar distances). These interactions dictate packing motifs, which can be visualized using Mercury software and quantified via Hirshfeld surface analysis .

Q. What strategies can be employed to analyze and validate the purity of Phenol,4-[(2-amino-4-nitrophenyl)amino]- during synthesis?

  • HPLC-MS : Detect impurities using reverse-phase columns (C18) and mobile phases (acetonitrile/water + 0.1% formic acid).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hydrate/solvent residues.
  • Molar Conductance : Confirm neutrality in DMSO (Λm < 10 S cm² mol⁻¹) to rule out ionic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.